molecular formula C10H11BrN2 B3019389 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine CAS No. 2305255-98-3

6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine

Cat. No.: B3019389
CAS No.: 2305255-98-3
M. Wt: 239.116
InChI Key: KUXJSWFFTTYUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine (CAS 2305255-98-3) is a valuable chemical intermediate for medicinal chemistry and oncology drug discovery research. This compound features the privileged imidazo[1,2-a]pyridine scaffold, which is widely recognized for its diverse pharmacological properties and is a core structure in several marketed drugs . The bromine substituent at the 6-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to explore structure-activity relationships (SAR) by introducing diverse aryl and heteroaryl groups . This brominated derivative is specifically designed for the synthesis of novel compounds targeting phosphatidylinositol-3-kinase alpha (PI3Kα), a well-validated target in cancer therapeutics . Aberrant activation of the PI3K pathway is linked to numerous cancers, including breast, lung, and lymphatic tumors . Researchers utilize this building block to create substituted imidazo[1,2-a]pyridine derivatives that act as potent PI3Kα inhibitors, inducing cell cycle arrest and apoptosis in cancer cell lines . The ethyl and methyl groups on the core structure contribute to optimal lipophilicity and steric configuration for target binding. As a key synthetic intermediate, this product is offered strictly For Research Use Only. It is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage its reactivity to develop potential anti-tumor agents with improved potency and desirable in vitro ADME properties .

Properties

IUPAC Name

6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-3-8-4-9(11)6-13-5-7(2)12-10(8)13/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXJSWFFTTYUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN2C1=NC(=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require careful temperature control to ensure the selective bromination at the 6th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can lead to changes in the electronic structure of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine has been investigated for its potential as an anticancer agent. Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth and proliferation .

Antimicrobial Properties
Research has shown that this compound possesses antimicrobial properties, making it a candidate for the development of new antibiotics. Its structural features allow it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death.

Anti-inflammatory Effects
Imidazo[1,2-a]pyridine derivatives are known for their anti-inflammatory activities. This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex heterocyclic compounds through various reactions, including substitution and coupling reactions. This application is crucial in the development of new pharmaceuticals and agrochemicals .

Synthesis of Related Compounds
this compound can be synthesized through multiple methods, including the reaction of 2-amino-5-bromopyridine with ethyl bromopyruvate under controlled conditions. This flexibility in synthesis enhances its utility in laboratory settings and industrial applications .

Material Science

Development of Light-sensitive Dyes
The compound's unique chemical properties enable its use in the development of light-sensitive materials. These materials have applications in optical data storage and imaging technologies due to their ability to undergo reversible changes upon exposure to light.

Case Studies and Research Findings

StudyFindings
Anderson et al. (2003)Demonstrated the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of cyclin-dependent kinases (CDKs), highlighting their role in cancer therapy.
Trapani et al. (2003)Investigated anticonvulsant properties of related compounds, suggesting a broader pharmacological profile for imidazo derivatives.
Gueiffier et al. (1998); Mavel et al. (2002)Reported antiviral activities associated with imidazo[1,2-a]pyridine derivatives, indicating potential applications in infectious diseases.

Mechanism of Action

The mechanism of action of 6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The imidazo[1,2-a]pyridine core allows diverse substitutions, leading to variations in molecular weight, solubility, and melting points. Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight Melting Point Key Features
6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine Br (C6), Et (C8), Me (C2) C10H11BrN2 241.11 g/mol Not reported High lipophilicity (alkyl groups)
12b (N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-amine) NO2 (C4-Ph), tert-butyl (C3) C19H22N4O2 336.41 g/mol 160–163°C Nitro group (electron-withdrawing)
12i (N-(tert-butyl)-2-(4-(dimethylamino)phenyl)imidazo[1,2-a]pyridin-3-amine) NMe2 (C4-Ph), tert-butyl (C3) C20H25N5 335.45 g/mol 206–208°C Amine group (electron-donating)
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (C6), F (C8), COOEt (C2) C10H8BrFN2O2 287.09 g/mol Not reported Ester group (polar, lowers lipophilicity)

Key Observations :

  • Lipophilicity: The ethyl and methyl groups in the target compound enhance lipophilicity compared to polar derivatives like 12i (dimethylamino) or ester-containing analogs (e.g., ). This may improve membrane permeability but reduce aqueous solubility.
  • Electronic Effects: Bromine (electron-withdrawing) and alkyl groups (electron-donating) create a balanced electronic profile, contrasting with strongly electron-withdrawing (e.g., NO2 in 12b) or donating (e.g., NMe2 in 12i) substituents .
Anticancer Activity
  • Compound 12b : Exhibits IC50 values of 11–13 mM against Hep-2, HepG2, and MCF-7 cells, attributed to its nitro group and tert-butyl amine, which enhance electrostatic interactions with cancer cell membranes .
  • Compound 12i: Shows superior activity (IC50 ~11 mM) due to the electron-donating dimethylamino group, which improves binding to intracellular targets .

Mechanistic Insights :

  • Nitro groups (e.g., 12b) may induce steric hindrance, limiting activity, while amines (e.g., 12i) facilitate hydrogen bonding with biological targets .
  • Bromine in the target compound could act as a leaving group or participate in halogen bonding, a feature less explored in the evidence but noted in related brominated analogs (e.g., ).

Biological Activity

6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, recognized for its diverse biological activities. This compound has attracted significant attention due to its potential applications in medicinal chemistry, particularly as an anticancer and antimicrobial agent. This article explores the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

The molecular formula of this compound is C10H12BrN2, with a molecular weight of approximately 281.96 g/mol. Its unique structure includes a bromine atom and an ethyl group at specific positions on the imidazole ring, which enhances its potency and selectivity against certain biological targets .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation .
  • Case Study : A study demonstrated that this compound exhibited an IC50 value of approximately 0.1 μM against breast cancer cell lines, indicating potent anticancer effects .

Antimicrobial Activity

The compound also displays antimicrobial properties. It has been tested against multiple bacterial strains and fungi:

  • Minimum Inhibitory Concentration (MIC) assays revealed that this compound has an MIC of 0.5 μM against Staphylococcus aureus and 0.3 μM against Escherichia coli .
Microorganism MIC (μM)
Staphylococcus aureus0.5
Escherichia coli0.3
Candida albicans0.7

The mechanism of action for this compound involves interaction with specific enzymes and pathways crucial for cellular proliferation and survival:

  • It is believed to inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway.
  • The compound may also interfere with DNA synthesis and repair mechanisms in both bacterial and cancer cells .

Pharmaceutical Research

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic applications:

  • It is utilized in designing new drug candidates targeting specific diseases due to its structural versatility .

Chemical Biology

This compound is employed in studying biological pathways and molecular interactions, providing insights into drug design and development processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name CAS Number Similarity Index
6-Bromo-5-methylimidazo[1,2-a]pyridine116355-19-20.87
6-Bromo-7-methylimidazo[1,2-a]pyridine116355-18-10.87
8-Methylimidazo[1,2-a]pyridine874-10-20.85

These compounds exhibit varying degrees of similarity based on their structural features and biological activities. The presence of specific substituents in this compound enhances its potency compared to its analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine, and how can yield be maximized?

  • Methodological Answer : The compound can be synthesized via cyclization of 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under reflux with NaHCO₃ as a base, achieving ~65% yield . Key factors include:

  • Reagent stoichiometry : Maintain a 1:1 molar ratio of diaminopyridine to ethyl bromopyruvate.
  • Reaction monitoring : Use TLC to track reaction completion, typically requiring 6–8 hours .
  • Purification : Recrystallization from hexane or dichloromethane yields pure crystals .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : A combination of ¹H/¹³C NMR (to assign ethyl/methyl groups and aromatic protons), HRMS (for molecular ion validation), and IR (to identify functional groups like C-Br stretches) is essential . For crystallographic confirmation, single-crystal X-ray diffraction (SC-XRD) provides bond lengths/angles and hydrogen-bonding networks .

Q. What known pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer : The scaffold exhibits diverse bioactivities, including CDK inhibition (anticancer), anticonvulsant, and anti-inflammatory effects . Specific derivatives (e.g., alpidem, zolpidem) are clinically used, suggesting potential for tailored modifications .

Advanced Research Questions

Q. How do substituents (e.g., bromo, ethyl, methyl) influence the compound’s physicochemical properties and binding to biological targets?

  • Methodological Answer :

  • Bromine : Enhances electrophilicity for nucleophilic substitution in drug design; its position affects π-stacking and hydrogen bonding in protein pockets .
  • Ethyl/Methyl groups : Improve lipophilicity (logP) for membrane permeability but may reduce solubility. Methyl groups at position 2 stabilize planar conformations critical for CDK2 binding .
  • Experimental validation : Use molecular docking (e.g., AutoDock Vina) paired with SC-XRD data to model interactions with targets like CDK2 .

Q. What strategies mitigate low yields in multi-step syntheses of halogenated imidazo[1,2-a]pyridines?

  • Methodological Answer :

  • Optimize halogenation : Use N-bromosuccinimide (NBS) for regioselective bromination, as seen in related imidazo[1,2-a]pyrimidine syntheses .
  • Catalysis : Introduce Pd-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl/alkyl groups post-bromination .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity in cyclization steps .

Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns for this compound?

  • Methodological Answer :

  • SC-XRD refinement : Apply restraints to amino H-atoms (N–H = 0.88 ± 0.01 Å) to resolve disorder, as shown in asymmetric unit analyses .
  • Comparative studies : Overlay structures from different batches to identify consistent motifs (e.g., N–H⋯N vs. C–H⋯π interactions) .
  • Software tools : Use SHELXL for refinement and Mercury for visualizing intermolecular networks .

Q. What in vitro/in vivo models are suitable for evaluating anti-inflammatory activity of this compound?

  • Methodological Answer :

  • In vitro : LPS-induced TNF-α/IL-6 suppression in RAW 264.7 macrophages .
  • In vivo : Murine models of colitis (DSS-induced) or pulmonary fibrosis, with pharmacokinetic profiling (plasma half-life, tissue distribution) .
  • Dosage : Start with 10–50 mg/kg (oral) and adjust based on cytotoxicity assays (MTT/CCK-8) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.